molecular formula C23H14ClF2N3 B2863124 1-(4-chlorophenyl)-7,8-difluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901020-80-2

1-(4-chlorophenyl)-7,8-difluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2863124
CAS RN: 901020-80-2
M. Wt: 405.83
InChI Key: LOECBVWNBNINNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinoline and pyrazole are both important heterocyclic compounds . Quinoline is a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine . Pyrazole compounds are known for their diverse pharmacological effects .


Synthesis Analysis

Quinoline and its derivatives can be synthesized through various methods such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . Pyrazole derivatives can be synthesized using hydrazine .


Molecular Structure Analysis

The molecular structure of quinoline and pyrazole derivatives can be confirmed using techniques like elemental microanalysis, FTIR, and 1H NMR .


Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . Pyrazole compounds can also undergo various chemical reactions .

Scientific Research Applications

Optical Properties and Applications

Research into pyrazolo[3,4-b]quinoline derivatives has shown their potential in optical applications. For instance, studies on their UV-vis spectroscopy and quantum chemical characteristics have revealed these compounds as candidates for luminescent or electroluminescent applications, with their light emission properties varying based on solvent polarity, suggesting their use in various optical devices (Danel et al., 2010). These findings underscore the potential of pyrazolo[3,4-b]quinoline derivatives in developing new materials for optical and electronic applications.

Synthetic Approaches

The synthesis of pyrazolo[3,4-c]quinoline derivatives has been explored, with methodologies focusing on the formation of these compounds from various precursors. One such method involves the condensation and cyclization of specific starting materials, highlighting the synthetic versatility and the potential for generating a wide array of derivatives with varied properties (Nagarajan & Shah, 1992). This approach is significant for the creation of compounds with tailored features for specific research or industrial applications.

Biological Activity Potential

Pyrazolo[3,4-b]quinoline derivatives have also been studied for their potential biological activities. For example, some derivatives exhibit antimicrobial and antiviral activities, making them subjects of interest in the development of new therapeutic agents (Kumara et al., 2016). Such studies are crucial for expanding the arsenal of compounds available for drug development and understanding the structural features that contribute to their biological activities.

properties

IUPAC Name

1-(4-chlorophenyl)-7,8-difluoro-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClF2N3/c1-13-2-4-14(5-3-13)22-18-12-27-21-11-20(26)19(25)10-17(21)23(18)29(28-22)16-8-6-15(24)7-9-16/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOECBVWNBNINNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)F)F)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-7,8-difluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

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